N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide
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Overview
Description
N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide typically involves multiple steps, starting with the preparation of the isoxazole ring. The process may include the reaction of 4-methoxybenzaldehyde with hydroxylamine to form the corresponding oxime, followed by cyclization to produce the isoxazole core
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of appropriate catalysts and reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or chromium-based oxidants may be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable leaving group.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Production of reduced forms of the compound.
Substitution: Introduction of different functional groups leading to a variety of derivatives.
Scientific Research Applications
Chemistry and Biology: N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide has been studied for its potential use as a building block in organic synthesis and as a ligand in coordination chemistry. Its biological activity has also been explored, particularly in the context of enzyme inhibition and receptor binding.
Medicine: This compound has shown promise in medicinal chemistry, with research indicating its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound may be used as an intermediate in the synthesis of more complex molecules or as a component in various chemical formulations.
Mechanism of Action
The mechanism by which N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Isoxazole derivatives: Other isoxazole-based compounds with different substituents.
Morpholine derivatives: Compounds containing the morpholine ring in various configurations.
Acetamide derivatives: Acetamide-based compounds with different functional groups.
Uniqueness: N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide stands out due to its specific combination of the isoxazole ring, morpholine group, and acetyl moiety. This unique structure contributes to its distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-22-14-4-2-13(3-5-14)16-10-15(24-19-16)11-18-17(21)12-20-6-8-23-9-7-20/h2-5,10H,6-9,11-12H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNJKVXVOOPLJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)CNC(=O)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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